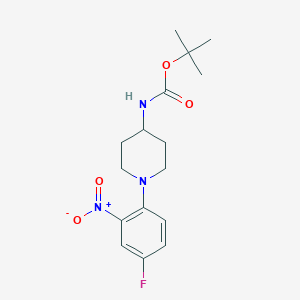

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate

概要

説明

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate is a versatile chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluoro-nitrophenyl group and a tert-butyl carbamate group. It finds applications in various fields of scientific research due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butylpiperidin-4-ylcarbamate with 4-fluorobenzoic acid. The reaction is carried out in the presence of coupling agents such as 2-(7-azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine in dichloromethane at room temperature . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

化学反応の分析

Types of Reactions

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used in the reaction.

科学的研究の応用

Medicinal Chemistry Applications

1. Neuropharmacological Research

One of the most promising applications of this compound lies in neuropharmacology. Studies suggest that derivatives of piperidine compounds exhibit significant activity against neurodegenerative diseases. For instance, compounds similar to tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

2. Antibacterial Properties

Research indicates that piperidine derivatives may possess antibacterial properties. For example, certain analogs have shown effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or function, suggesting a potential pathway for developing new antibacterial agents .

Case Study 1: Neuroprotective Effects

A study evaluating the neuroprotective effects of similar piperidine derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and free radicals, suggesting a protective mechanism against neuroinflammation and cell death .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, a related compound was tested against various bacterial strains. The findings revealed that the compound exhibited potent antibacterial effects at low concentrations, comparable to traditional antibiotics. This suggests that this compound and its analogs could serve as templates for developing new antimicrobial agents targeting resistant bacterial strains .

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

類似化合物との比較

Similar Compounds

- Tert-butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Uniqueness

生物活性

tert-Butyl 1-(4-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate (CAS RN: 885115-60-6) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring substituted with a fluoro-nitrophenyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A tert-butyl group, which enhances lipophilicity.

- A piperidine ring that may contribute to binding interactions.

- A fluoro-nitrophenyl moiety that could modulate the compound's reactivity and interaction with biological systems.

Research indicates that carbamate compounds can act as inhibitors of cholinesterases, enzymes critical for neurotransmitter regulation. Specifically, studies on similar carbamates have shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential for terminating the action of the neurotransmitter acetylcholine at synapses . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.

In Vitro Studies

In vitro studies have demonstrated that certain carbamate derivatives exhibit varying degrees of AChE inhibition. For example, compounds with aromatic moieties have been shown to possess significant inhibitory activity, with IC50 values ranging from 1.60 µM to over 300 µM for different derivatives . The biological activity of this compound may follow similar trends, although specific data on this compound remains limited.

Case Study 1: Cholinesterase Inhibition

A study examining the cholinesterase inhibition properties of various carbamates found that derivatives with electron-withdrawing groups, such as nitro or fluoro substituents, often exhibited enhanced potency against AChE compared to their unsubstituted counterparts. This suggests that this compound may also demonstrate significant cholinesterase inhibitory activity due to its structural features .

Case Study 2: Cytotoxicity Assessment

Another line of research evaluated the cytotoxic effects of carbamate derivatives on HepG2 cells, a human liver cancer cell line. While some derivatives showed mild cytotoxicity, others were identified as having acceptable selectivity indexes, indicating potential for further optimization in drug development . The biological profile of this compound should be investigated in similar assays to determine its safety and efficacy.

Data Table: Biological Activity Comparison

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Cytotoxicity (HepG2) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | TBD | Mild |

| N-methyl-N-phenyl carbamate derivatives | 1.60 - 311.0 | TBD | Moderate |

特性

IUPAC Name |

tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USELACXHOHHFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。